N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring system. The structure includes a substituted acetamide group at the 2-position of the benzothiazole moiety, with a 4-methoxy-3-methylphenyl substituent.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11-7-12(3-4-14(11)23-2)8-18(22)21-19-20-13-9-15-16(10-17(13)26-19)25-6-5-24-15/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDWFJPATJAJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxino-benzothiazole core, followed by the introduction of the methoxy-methylphenyl acetamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Complexity : The target compound’s fused benzothiazole-dioxane system distinguishes it from simpler phenylacetamide derivatives like mefluidide. This complexity may enhance binding selectivity in biological systems.
Substituent Effects: The 4-methoxy-3-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-methoxyphenyl sulfonyl group in its sulfonyl analog . This difference could influence metabolic stability and membrane permeability. Unlike mefluidide’s trifluoromethyl sulfonylamino group (electron-withdrawing), the target’s methyl and methoxy substituents (electron-donating) may alter electronic interactions with target proteins .
Research Findings from Analogous Compounds
- Sulfonyl vs. Phenylacetamide Activity : Sulfonyl-containing analogs (e.g., the compound in ) often exhibit stronger hydrogen-bonding capabilities due to the sulfonyl group’s polarity, which may enhance binding to enzymes like acetylcholinesterase or herbicides’ molecular targets .
- Agrochemical Relevance : Compounds like etobenzanid and mefluidide demonstrate that substituted acetamides are versatile in agrochemistry, with trifluoromethyl and dichlorophenyl groups contributing to herbicidal activity . The target compound’s methoxy-methylphenyl group could offer a balance between lipophilicity and environmental persistence.
- Metabolic Stability : The benzothiazole-dioxane system in the target compound may confer resistance to oxidative metabolism compared to simpler phenyl derivatives, as fused heterocycles often slow cytochrome P450-mediated degradation.
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzothiazole and dioxino derivatives. Its IUPAC name is indicative of its complex molecular framework:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N2O3S |
| Molecular Weight | 344.43 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. These may include:
- Enzymes : The compound may inhibit or modulate enzyme activity involved in critical metabolic pathways.
- Receptors : It could bind to various receptors affecting signaling pathways related to inflammation or cancer progression.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance:
- A study on similar benzothiazole derivatives showed promising results in inhibiting cancer cell proliferation in various cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. For example:
- Research has indicated that benzothiazole derivatives possess activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been explored in several studies:
- In vitro assays have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated immune cells .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds structurally similar to this compound exhibited IC50 values indicating potent anticancer activity .
- Antimicrobial Evaluation : A comprehensive evaluation was conducted on various benzothiazole compounds for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly influenced their antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
